molecular formula C19H15NO2 B8569025 2-(3-Phenoxycinnamoyl)pyrrole

2-(3-Phenoxycinnamoyl)pyrrole

Cat. No.: B8569025
M. Wt: 289.3 g/mol
InChI Key: AEWGXBKVOLFPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenoxycinnamoyl)pyrrole is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxycinnamoyl)pyrrole typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-phenoxybenzaldehyde and 1-(1H-pyrrol-2-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxycinnamoyl)pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-Phenoxycinnamoyl)pyrrole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxycinnamoyl)pyrrole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
  • 3-(3,4-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
  • 3-(3-phenoxyphenyl)-1-(1H-indol-2-yl)prop-2-en-1-one

Uniqueness

2-(3-Phenoxycinnamoyl)pyrrole is unique due to the presence of both phenoxy and pyrrole moieties, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H15NO2/c21-19(18-10-5-13-20-18)12-11-15-6-4-9-17(14-15)22-16-7-2-1-3-8-16/h1-14,20H

InChI Key

AEWGXBKVOLFPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C3=CC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.